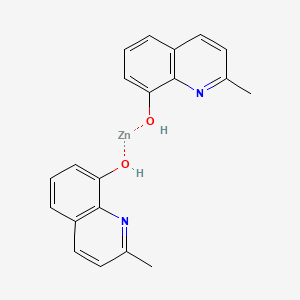

Bis(2-methyl-8-hydroxyquinolinato)zinc

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of bis(2-methyl-8-hydroxyquinolinato)zinc involves solid-state reactions or chemical precipitation methods. For example, Znq2 can form in the interlayer spaces of smectites by solid–solid reactions between Zn(II)-smectites and 8-hydroxyquinoline at ambient conditions, as demonstrated by Khaorapapong and Ogawa (2008)(Khaorapapong & Ogawa, 2008). Additionally, nanoparticles of bis(2-methyl-8-hydroxyquinolinato)zinc have been synthesized at room temperature using a simple chemical precipitation method, showcasing their crystalline nature and potential application in OLEDs (Suchitra et al., 2019).

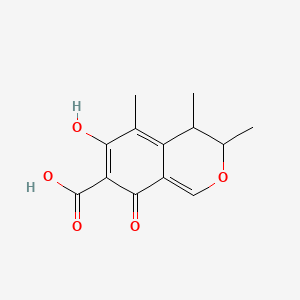

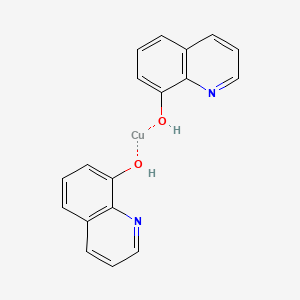

Molecular Structure Analysis

The molecular structure and electronic relaxation dynamics of bis(2-methyl-8-hydroxyquinolinato)zinc have been extensively studied. These compounds typically exhibit an octahedral coordination geometry around the zinc center, with nitrogen and oxygen atoms from the quinolinato ligands coordinating to the metal. This configuration is essential for the photoluminescent properties of the compound (Grice et al., 2018).

Chemical Reactions and Properties

Bis(2-methyl-8-hydroxyquinolinato)zinc participates in various chemical reactions due to its reactive sites on the quinoline rings. These reactions can lead to the formation of complexes with distinct luminescent properties, which are tunable by modifying the ligand structure or the reaction conditions. The interaction of these compounds with other molecules, such as proteins, can also result in changes in their luminescent properties, making them useful in sensing applications (Pan et al., 2007).

Physical Properties Analysis

The physical properties of bis(2-methyl-8-hydroxyquinolinato)zinc, such as thermal stability and glass transition temperatures, are critical for its application in electronic devices. These compounds exhibit high thermal stability, which is crucial for their performance in OLEDs. The vacuum-deposited films of these materials show good film-forming properties suitable for optoelectronic applications (Singh et al., 2011).

Chemical Properties Analysis

The chemical properties, particularly the luminescent behavior of bis(2-methyl-8-hydroxyquinolinato)zinc, are influenced by its molecular structure and the environment. The compound exhibits strong fluorescent emission, which can be tuned by modifying the ligand or the metal center. This tunability makes it an attractive candidate for various applications in organic electronics and luminescent materials (Wang et al., 2013).

Wissenschaftliche Forschungsanwendungen

Optoelectronic Applications : Bis(5,7-dimethyl-8-hydroxyquinolinato)zinc(II) and its derivatives have been shown to possess high thermal stability and good film-forming properties, making them suitable for use in organic electroluminescent devices, including multilayered organic electroluminescent devices. These materials exhibit specific emission characteristics beneficial for optoelectronic applications (Singh et al., 2011).

Charge Transport in Field Effect Transistors : Bis(2-methyl-8-hydroxyquinolinato)zinc, along with other zinc quinolate complexes, has been studied for its charge transport properties in field-effect transistors. These complexes demonstrate significant electron mobility, suggesting their potential as n-channel materials for organic electronic device applications (Kumar et al., 2020).

Formation in Smectites for OLEDs : Bis(8-hydroxyquinoline) zinc(II) complex, an electroluminescent material used in OLEDs, can be formed in the interlayer spaces of smectites through solid–solid reactions. This process indicates a method for incorporating this material into different substrates for OLED applications (Khaorapapong & Ogawa, 2008).

Luminescent Properties and Nanostructure Fabrication : Research has shown that zinc(II) bis-(8-hydroxyquinoline) and its derivatives can be prepared using solid-state chemical reactions, resulting in materials with specific photoluminescent properties. These properties, along with their nanostructures, are promising for the fabrication and application of organometallic complex nanomaterials (Wang et al., 2013).

Use in Organic Light Emitting Diodes (OLEDs) : Bis(2-methyl-8-hydroxyquinoline) zinc nanoparticles have been synthesized for use in OLEDs. These nanoparticles demonstrate desirable luminescence properties, making them suitable for application in light-emitting devices (Suchitra et al., 2019).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-methylquinolin-8-ol;zinc | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H9NO.Zn/c2*1-7-5-6-8-3-2-4-9(12)10(8)11-7;/h2*2-6,12H,1H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPNNVUZVSZZREO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2O)C=C1.CC1=NC2=C(C=CC=C2O)C=C1.[Zn] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O2Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylquinolin-8-ol;ZINC | |

CAS RN |

14128-73-5 | |

| Record name | Bis(2-methyl-8-hydroxyquinolinator)zinc | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.